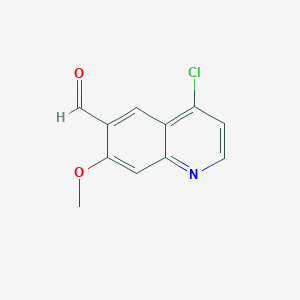
6-(tert-Butyl)pyridine-2(1H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(tert-Butyl)pyridine-2(1H)-thione is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a tert-butyl group at the 6th position and a thione group at the 2nd position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of 6-(tert-Butyl)pyridine-2(1H)-thione may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
6-(tert-Butyl)pyridine-2(1H)-thione undergoes several types of chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to form corresponding thiols or other reduced derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or organometallic reagents can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thione group can yield sulfoxides or sulfones, while reduction can produce thiols.
Aplicaciones Científicas De Investigación
6-(tert-Butyl)pyridine-2(1H)-thione has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6-(tert-Butyl)pyridine-2(1H)-thione involves its interaction with molecular targets such as enzymes and receptors. The thione group can form covalent bonds with active sites of enzymes, potentially inhibiting their activity. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Di-tert-butylpyridine: This compound has two tert-butyl groups at the 2nd and 6th positions of the pyridine ring, making it more sterically hindered compared to 6-(tert-Butyl)pyridine-2(1H)-thione.
2,6-Di-tert-butyl-4-methylpyridine: This derivative has an additional methyl group at the 4th position, further altering its chemical properties and reactivity.
Uniqueness
This compound is unique due to the presence of the thione group, which imparts distinct chemical reactivity and potential biological activity. The combination of the tert-butyl and thione groups makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C9H13NS |
|---|---|
Peso molecular |
167.27 g/mol |
Nombre IUPAC |
6-tert-butyl-1H-pyridine-2-thione |
InChI |
InChI=1S/C9H13NS/c1-9(2,3)7-5-4-6-8(11)10-7/h4-6H,1-3H3,(H,10,11) |
Clave InChI |
AFPGQXWDYSBAIZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=CC(=S)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



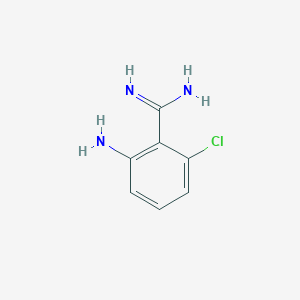


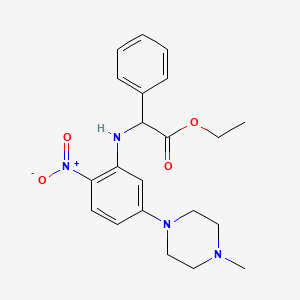
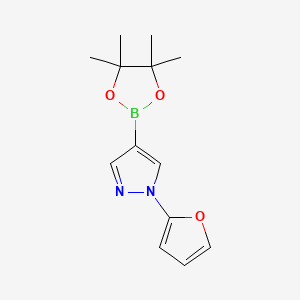
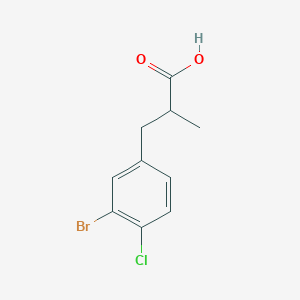
![[2,2'-Bithiophene]-5-carboxylic acid, 3',4-dihexyl-, phenylmethyl ester](/img/structure/B15248390.png)
![1-(Pyrazolo[1,5-a]pyridin-3-yl)ethanol](/img/structure/B15248393.png)
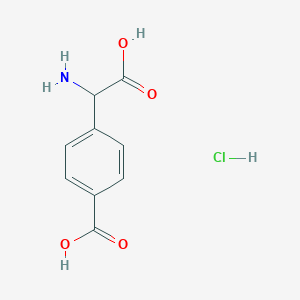

![Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis(5-bromoselenophene-2-yl)-2,5-dihydro-2,5-bis(2-octyldodecyl)-](/img/structure/B15248418.png)
